
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid is a unique compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3-methylbenzaldehyde with azetidine-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid undergoes a variety of chemical reactions, including:
Applications De Recherche Scientifique
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to mimic natural substrates, thereby interfering with normal biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-methylphenyl)azetidine-2-carboxylic acid can be compared with other azetidine derivatives such as azetidine-2-carboxylic acid and 1-(4-nitrophenyl)azetidine-2-carboxylic acid . While all these compounds share the azetidine core, their unique substituents confer different chemical and biological properties. For instance, the presence of an amino group in this compound enhances its reactivity and potential for forming hydrogen bonds, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(4-amino-3-methylphenyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-6-8(2-3-9(7)12)13-5-4-10(13)11(14)15/h2-3,6,10H,4-5,12H2,1H3,(H,14,15) |
Clé InChI |
INMYKRGHGLZDOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCC2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


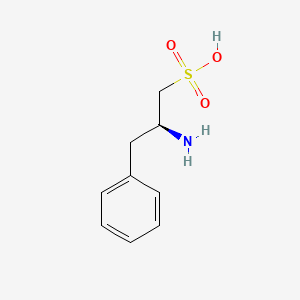
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
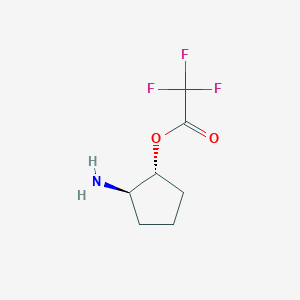
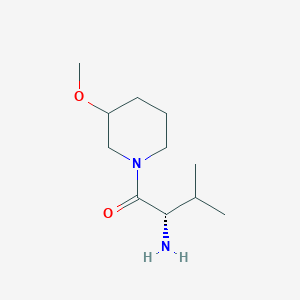
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
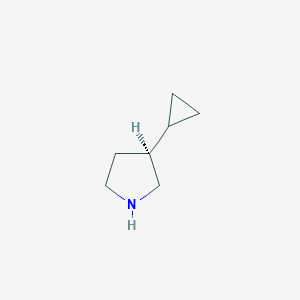
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
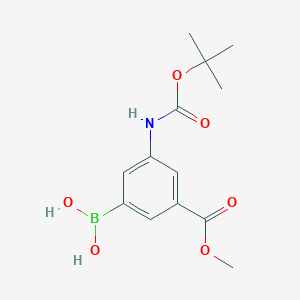
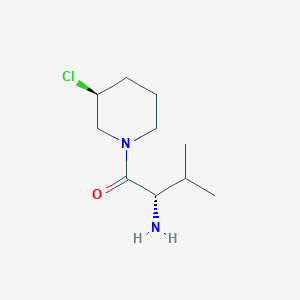
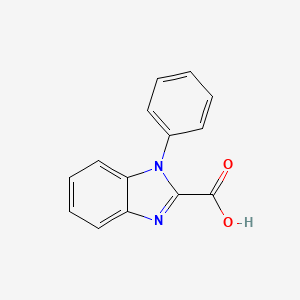
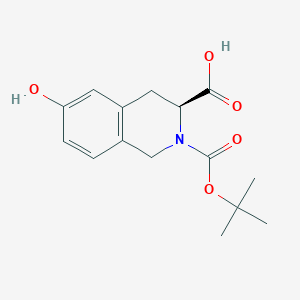
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
